

# The Pharmacokinetics and Pharmacodynamics of Cintirorgon Sodium: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Cintirorgon sodium, also known as LYC-55716, is a first-in-class, orally bioavailable small molecule that acts as a selective agonist of the Retinoic Acid-related Orphan Receptor gamma (RORy).[1] RORy is a nuclear transcription factor that plays a critical role in the differentiation and function of T helper 17 (Th17) and cytotoxic T 17 (Tc17) cells, key regulators of the immune response.[2][3] By activating RORy, Cintirorgon sodium modulates the gene expression of RORy-expressing immune cells, leading to enhanced effector function and a reduction in immunosuppression. This mechanism of action has positioned Cintirorgon sodium as a promising therapeutic agent in immuno-oncology. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for Cintirorgon sodium, compiled from preclinical and clinical studies.

#### **Mechanism of Action**

**Cintirorgon sodium** selectively binds to the RORy nuclear receptor. This binding event initiates the formation of a receptor complex that translocates to the cell nucleus. Within the nucleus, the complex binds to ROR response elements (ROREs) on the DNA, leading to the modulation of target gene transcription. The primary pharmacodynamic effect of this action is the enhanced function, proliferation, and survival of Th17 and Tc17 cells.[1] This results in an increased anti-tumor immune response through several mechanisms, including the increased



expression of co-stimulatory molecules and the decreased expression of co-inhibitory molecules on T cells.



Click to download full resolution via product page

Figure 1: Signaling pathway of Cintirorgon sodium.

#### **Pharmacokinetics**

**Cintirorgon sodium** is an orally bioavailable compound.[1] The primary source of human pharmacokinetic data is a Phase 1, open-label, multicenter study (NCT02929862) conducted in adult patients with relapsed/refractory metastatic cancer.

#### **Absorption and Distribution**

In the Phase 1 clinical trial, **Cintirorgon sodium** was administered orally at doses ranging from 150 mg to 450 mg twice daily (BID). Pharmacokinetic analyses from this study indicated that plasma concentrations of LYC-55716 increased linearly across the dose-escalation cohorts. Specific details on the rate of absorption (Tmax) and the extent of distribution have not been fully disclosed in publicly available literature.

#### **Metabolism and Excretion**



Detailed information on the metabolic pathways and excretion routes of **Cintirorgon sodium** in humans is not yet publicly available.

### **Quantitative Pharmacokinetic Data**

While the Phase 1 study confirmed that pharmacokinetic concentrations reached levels anticipated for target gene regulation, specific quantitative parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and terminal half-life have not been reported in the available publications.

Table 1: Summary of Available Human Pharmacokinetic Information for Cintirorgon Sodium

| Parameter            | Finding                                                     | Source       |
|----------------------|-------------------------------------------------------------|--------------|
| Dosing Regimen       | 150 mg BID to 450 mg BID                                    | _            |
| Dose Proportionality | Plasma concentrations increased linearly with dose          |              |
| Therapeutic Levels   | Achieved concentrations expected for target gene regulation | <del>-</del> |

# **Pharmacodynamics**

The pharmacodynamic effects of **Cintirorgon sodium** have been assessed in both preclinical models and in the Phase 1 clinical trial, demonstrating engagement with the RORy pathway.

#### **Preclinical Pharmacodynamics**

Preclinical studies in syngeneic mouse cancer models have shown that RORy agonists like **Cintirorgon sodium** can lead to decreased tumor growth and enhanced survival. These effects are attributed to an increase in immune activation and a decrease in immunosuppressive mechanisms within the tumor microenvironment.

### **Clinical Pharmacodynamics**

In the Phase 1 clinical trial, pharmacodynamic assessments confirmed RORy pathway engagement in patients receiving **Cintirorgon sodium**. A key finding was the observation of



elevated cytokine levels in 31 out of 32 enrolled patients. While the specific cytokines and the magnitude of their increase have not been detailed in the primary publications, this finding provides evidence of a systemic immune-modulating effect.

Table 2: Summary of Pharmacodynamic Findings for Cintirorgon Sodium

| Setting            | Finding                                                      | Source |
|--------------------|--------------------------------------------------------------|--------|
| Preclinical        | Decreased tumor growth and enhanced survival in mouse models |        |
| Clinical (Phase 1) | Indicated RORy pathway engagement                            |        |
| Clinical (Phase 1) | Elevated cytokine levels in 31 of 32 patients                | _      |

# **Experimental Protocols**

Detailed experimental protocols from the clinical trial are not publicly available. However, based on standard practices and available information, the following methodologies are likely to have been employed.

## **Pharmacokinetic Analysis**

Blood samples were likely collected at multiple time points following oral administration of **Cintirorgon sodium** to characterize the plasma concentration-time profile. A validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), would have been used to quantify the concentration of LYC-55716 in plasma. A publication detailing the development and validation of an LC-MS/MS assay for the quantification of LYC-55716 in mouse plasma and tissue homogenates is available and provides insight into the probable analytical methodology.





General Workflow for Clinical Pharmacokinetic Analysis

Click to download full resolution via product page

Figure 2: A generalized workflow for pharmacokinetic analysis.

## **Pharmacodynamic Assessment**

Pharmacodynamic assessments likely involved the analysis of peripheral blood samples for biomarkers of immune activation. This would typically include multiplex immunoassays (e.g.,



Luminex) or enzyme-linked immunosorbent assays (ELISA) to measure the levels of various cytokines. Flow cytometry may have also been used to analyze changes in the populations and activation states of different T-cell subsets.



General Workflow for Clinical Pharmacodynamic Assessment

Click to download full resolution via product page

**Figure 3:** A generalized workflow for pharmacodynamic analysis.

#### Conclusion

**Cintirorgon sodium** is an orally bioavailable RORy agonist with a pharmacokinetic profile that supports its clinical development. The available data from the Phase 1 clinical trial demonstrate dose-proportional exposure and achievement of plasma concentrations sufficient for target engagement. Pharmacodynamic assessments have confirmed the immune-modulating activity of **Cintirorgon sodium** in cancer patients. While detailed quantitative pharmacokinetic and pharmacodynamic data are not yet fully available in the public domain, the initial findings are



promising and support the continued investigation of **Cintirorgon sodium** as a novel immunooncology agent. Further publications from ongoing and future clinical trials are anticipated to provide a more complete quantitative understanding of its clinical pharmacology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase 1 Open-Label, Multicenter Study of First-in-Class RORy Agonist LYC-55716 (Cintirorgon): Safety, Tolerability, and Preliminary Evidence of Antitumor Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of Cintirorgon Sodium: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606698#pharmacokinetics-and-pharmacodynamics-of-cintirorgon-sodium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com